![molecular formula C15H16N2O5 B2744149 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 1225973-06-7](/img/structure/B2744149.png)

3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

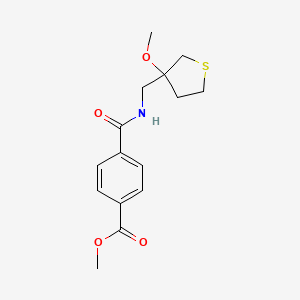

Molecular Structure Analysis

The molecular structure of this compound includes a propanoic acid backbone, a 2,5-dimethoxyphenyl group, and a 6-oxopyridazin-1(6H)-yl group. The InChI string representation of its structure isInChI=1S/C15H16N2O5/c1-21-10-3-5-13(22-2)11(9-10)12-4-6-14(18)17(16-12)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20). Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3-(3,5-Dimethoxyphenyl)propanoic acid, have been determined . These include a density of 1.2±0.1 g/cm3, a boiling point of 363.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Scientific Research Applications

Antioxidant Activity and Analytical Methods

Antioxidants play a crucial role in mitigating oxidative stress, a factor in many chronic diseases and aging. The study of compounds with antioxidant properties, including phenolic acids and their derivatives, has garnered significant interest. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical in determining the antioxidant activity of these compounds. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant reactions, providing insights into the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Pharmaceutical Applications

Phenolic acids, including caffeic acid and its derivatives, have shown a wide range of biological and pharmacological effects. These compounds exhibit antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and antiviral activities, among others. Their multifunctional nature makes them valuable in developing therapeutic agents for managing various health conditions. Research into these compounds has led to insights into their potential for treating metabolic disorders, cancer, and fibrosis disease, highlighting their significance in drug discovery and development (Naveed et al., 2018; Ma et al., 2019).

Environmental and Biotechnological Applications

In environmental science, the degradation and transformation of recalcitrant organic pollutants through enzymatic processes have been explored. Enzymes such as laccases and peroxidases, in conjunction with redox mediators, have shown promise in enhancing the degradation efficiency of stubborn compounds. This enzymatic approach, utilizing natural catalysts, offers a greener alternative to conventional chemical treatments, aligning with the principles of sustainable development and environmental protection (Husain & Husain, 2007).

Moreover, lactic acid, derived from biomass, serves as a cornerstone in biotechnology, acting as a precursor for synthesizing biodegradable polymers and various chemicals. This highlights the pivotal role of biomass-derived compounds in fostering a bio-based economy, underscoring the potential of these substances in green chemistry and sustainable industrial processes (Gao et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Properties

IUPAC Name |

3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-21-10-3-5-13(22-2)11(9-10)12-4-6-14(18)17(16-12)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNJJSSVIFQSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2744068.png)

![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2744081.png)

![Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744083.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2744086.png)

![5-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2744087.png)

![5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744089.png)